Cas no 25844-48-8 (3-Amino-N-(3-pyridinyl)benzenecarboxamide)
3-Amino-N-(3-pyridinyl)benzenecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-N-(pyridin-3-yl)benzamide
- 3-amino-N-3-pyridinylbenzamide(SALTDATA: FREE)
- 3-amino-N-pyridin-3-ylbenzamide
- 3-Amino-N-pyridin-3-yl-benzamide
- BB_SC-7455
- Benzamide,3-amino-N-3-pyridinyl
- 3-Amino-N-(3-pyridinyl)benzenecarboxamide
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- MDL: MFCD09043704
- Inchi: InChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
- InChI Key: ROXMEGSVJDLDHD-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(C(NC2=CN=CC=C2)=O)=C1
Computed Properties
- Exact Mass: 213.09000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 68.01000
- LogP: 2.57030
3-Amino-N-(3-pyridinyl)benzenecarboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Amino-N-(3-pyridinyl)benzenecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 039112-250mg |
3-Amino-N-pyridin-3-ylbenzamide |
25844-48-8 | 95% | 250mg |
£80.00 | 2022-03-01 | |
| Fluorochem | 039112-1g |
3-Amino-N-pyridin-3-ylbenzamide |
25844-48-8 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 039112-5g |
3-Amino-N-pyridin-3-ylbenzamide |
25844-48-8 | 95% | 5g |
£372.00 | 2022-03-01 | |
| TRC | A630433-50mg |
3-Amino-N-(3-pyridinyl)benzenecarboxamide |
25844-48-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A630433-100mg |
3-Amino-N-(3-pyridinyl)benzenecarboxamide |
25844-48-8 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A630433-500mg |
3-Amino-N-(3-pyridinyl)benzenecarboxamide |
25844-48-8 | 500mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM275492-1g |
3-Amino-N-(pyridin-3-yl)benzamide |
25844-48-8 | 95% | 1g |
$119 | 2022-06-11 | |
| Chemenu | CM275492-5g |
3-Amino-N-(pyridin-3-yl)benzamide |
25844-48-8 | 95% | 5g |
$307 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1232624-5g |
Benzamide, 3-amino-N-3-pyridinyl- |
25844-48-8 | 95% | 5g |
$315 | 2024-06-07 | |
| abcr | AB265525-1 g |
3-Amino-N-3-pyridinylbenzamide |
25844-48-8 | 1g |
€137.20 | 2023-06-22 |
3-Amino-N-(3-pyridinyl)benzenecarboxamide Suppliers
3-Amino-N-(3-pyridinyl)benzenecarboxamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Amino-N-(3-pyridinyl)benzenecarboxamide
Introduction to 3-Amino-N-(pyridin-3-yl)benzamide (CAS No. 25844-48-8)
3-Amino-N-(pyridin-3-yl)benzamide, a compound with the chemical formula C12H11N3O, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound is characterized by its structural features, which include a benzamide moiety linked to a pyridine ring. The presence of both amino and pyridine functional groups makes it a versatile scaffold for designing novel bioactive molecules.
The CAS number 25844-48-8 provides a unique identifier for this compound, ensuring accurate referencing in scientific literature and databases. This numbering system is crucial for researchers to locate and verify the specific chemical entity under study. The compound's molecular structure, featuring a benzamide group attached to a pyridine ring at the 3-position, suggests potential interactions with biological targets, making it an attractive candidate for further investigation.
In recent years, there has been growing interest in 3-amino-N-(pyridin-3-yl)benzamide due to its potential applications in medicinal chemistry. The benzamide moiety is known for its role in various pharmacological activities, including anti-inflammatory and analgesic effects. Additionally, the pyridine ring often serves as a key pharmacophore in many drugs, contributing to binding affinity and selectivity towards biological targets.
Recent studies have highlighted the importance of amine-containing compounds in drug development. The amino group in 3-amino-N-(pyridin-3-yl)benzamide can undergo various chemical modifications, allowing for the synthesis of derivatives with enhanced biological activity. These modifications can include substitutions at the amino group or other positions on the benzamide and pyridine rings, leading to compounds with tailored properties.
The pyridin-3-yl substituent in this compound is particularly noteworthy, as it has been shown to enhance binding interactions with certain biological receptors. Pyridine-based compounds are frequently encountered in pharmaceuticals due to their ability to form hydrogen bonds and participate in hydrophobic interactions, which are critical for drug-receptor binding.
One of the most compelling aspects of 3-amino-N-(pyridin-3-yl)benzamide is its potential as a lead compound for drug discovery. Researchers have leveraged its structural framework to develop novel molecules targeting various therapeutic areas. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties, where they exhibit inhibitory effects on key enzymes involved in tumor growth and progression.
The synthesis of 3-amino-N-(pyridin-3-yl)benzamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations such as nitration, reduction, and amidation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce specific substituents onto the pyridine ring.
In terms of pharmacological activity, 3-amino-N-(pyridin-3-yl)benzamide has shown promise in preclinical studies. Its ability to interact with biological targets suggests potential therapeutic applications in areas such as neurology and immunology. Further research is needed to fully elucidate its mechanism of action and explore its clinical potential.
The development of new drugs often involves a comprehensive understanding of the target biology and the chemical properties of candidate molecules. 3-Amino-N-(pyridin-3-yl)benzamide exemplifies how structural features can be leveraged to design compounds with desired pharmacological profiles. Its unique combination of functional groups makes it a valuable tool for medicinal chemists seeking to develop innovative therapeutics.
As research continues to advance, the applications of 3-amino-N-(pyridin-3-yl)benzamide are expected to expand. New synthetic methodologies and computational techniques will further enhance our ability to design and optimize derivatives with improved efficacy and safety profiles. The compound's versatility as a scaffold for drug discovery underscores its importance in modern pharmaceutical research.
In conclusion, 3-amino-N-(pyridin-3-yl)benzamide (CAS No. 25844-48-8) is a fascinating molecule with significant potential in drug development. Its structural features and reported biological activities make it an attractive candidate for further investigation. As our understanding of molecular interactions grows, compounds like this will continue to play a crucial role in advancing therapeutic strategies across multiple disease areas.
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